molecular formula C15H17NO2 B11047926 5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one

5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one

Cat. No.: B11047926
M. Wt: 243.30 g/mol
InChI Key: YTNAQDBHPJRQOL-UHFFFAOYSA-N
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Description

5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a fused ring system that includes both quinoline and oxazine moieties, making it a subject of interest for researchers in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the oxazine ring. Key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Oxazine Ring: The oxazine ring can be formed by reacting the quinoline derivative with appropriate aldehydes and amines under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the oxazine ring to a more saturated form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Saturated oxazine derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The compound’s unique structure allows it to fit into binding sites of target molecules, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione: Similar in structure but with different functional groups, leading to varied chemical properties and applications.

    Quinoline derivatives: Share the quinoline core but lack the oxazine ring, resulting in different reactivity and uses.

    Oxazine derivatives: Contain the oxazine ring but not the quinoline core, leading to distinct chemical behavior.

Uniqueness

5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one is unique due to its fused ring system, which combines the properties of both quinoline and oxazine. This dual nature allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

7,10,12,12-tetramethyl-3-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),10-tetraen-4-one

InChI

InChI=1S/C15H17NO2/c1-9-5-11-10(2)7-15(3,4)16-8-18-14(17)12(6-9)13(11)16/h5-7H,8H2,1-4H3

InChI Key

YTNAQDBHPJRQOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(=O)OCN3C(C=C2C)(C)C

Origin of Product

United States

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